5-Bromo-4-fluorobenzo[d]thiazol-2-amine
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit significant activity against various biological targets .
Mode of Action
It is likely that the compound interacts with its targets through the formation of covalent or non-covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Related compounds have been found to impact various biochemical pathways .
Result of Action
Related compounds have been shown to exhibit significant biological activities .
Action Environment
The action, efficacy, and stability of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine typically involves the reaction of 5-bromo-4-fluoroaniline with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the benzo[d]thiazole ring . The reaction conditions often include the use of a strong acid such as hydrochloric acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluorobenzo[d]thiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzothiazole ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromo-4-fluorobenzo[d]thiazol-2-amine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzo[d]thiazol-6-amine
- 5-Chloro-4-fluorobenzo[d]thiazol-2-amine
- 5-Bromo-4-chlorobenzo[d]thiazol-2-amine
Uniqueness
5-Bromo-4-fluorobenzo[d]thiazol-2-amine is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties . The presence of both bromine and fluorine atoms allows for versatile chemical modifications and enhances its potential as a building block for the synthesis of novel compounds .
Biological Activity
5-Bromo-4-fluorobenzo[d]thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H8BrFNS, with a molecular weight of approximately 305.16 g/mol. The presence of bromine and fluorine atoms in its structure contributes to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Halogenation : Bromination and fluorination are performed to introduce the halogen substituents at specific positions on the benzothiazole ring.
- Amine Functionalization : The final step involves the introduction of the amine group, which is crucial for the biological activity of the compound.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Clostridioides difficile by inhibiting the FabK enzyme, which is critical for bacterial fatty acid biosynthesis. The compound exhibited an IC50 value in the low micromolar range, indicating potent antibacterial activity .
Anticancer Potential
Research has indicated that benzothiazole derivatives, including this compound, possess significant anticancer properties. A review highlighted that compounds with similar structures have been effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves interaction with cellular targets that disrupt critical signaling pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. Key findings from SAR studies suggest that:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like bromine and fluorine enhances the compound's potency against certain biological targets .
- Substitution Patterns : Variations in substitution patterns on the benzothiazole ring can lead to significant differences in biological activity, emphasizing the importance of precise structural design in drug development .
Case Studies
- Antibacterial Activity Against C. difficile :
- Anticancer Studies :
Comparison of Biological Activities
Compound Name | Molecular Formula | Biological Activity | IC50 (μM) |
---|---|---|---|
This compound | C11H8BrFNS | Antibacterial | 0.10 - 0.24 |
Benzothiazole Derivative A | C10H7BrN2S | Anticancer | 0.50 |
Benzothiazole Derivative B | C11H8ClN3S | Antimicrobial | 0.30 |
Properties
IUPAC Name |
5-bromo-4-fluoro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2S/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXCVPDDCLOKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1SC(=N2)N)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.